molecular formula C13H17N3O2 B13866537 ethyl 4-(1H-benzimidazol-2-ylamino)butanoate

ethyl 4-(1H-benzimidazol-2-ylamino)butanoate

Cat. No.: B13866537
M. Wt: 247.29 g/mol
InChI Key: MWPUKAIDWFBTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1H-benzimidazol-2-ylamino)butanoate is a chemical compound with the molecular formula C14H19N3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-benzimidazol-2-ylamino)butanoate typically involves the reaction of benzimidazole with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-benzimidazol-2-ylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the ester group, leading to alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 4-(1H-benzimidazol-2-ylamino)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core, which is known for its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(1H-benzimidazol-2-ylamino)butanoate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(1H-benzimidazol-2-ylamino)butanoate can be compared with other benzimidazole derivatives, such as:

    Mebendazole: An antiparasitic drug used to treat worm infections.

    Albendazole: Another antiparasitic agent with a similar structure.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 4-(1H-benzimidazol-2-ylamino)butanoate

InChI

InChI=1S/C13H17N3O2/c1-2-18-12(17)8-5-9-14-13-15-10-6-3-4-7-11(10)16-13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,14,15,16)

InChI Key

MWPUKAIDWFBTJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.